(3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid
Beschreibung
(3S)-1-(Dimethylsulfamoyl)piperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a dimethylsulfamoyl group at the 1-position and a carboxylic acid moiety at the 3-position. Its stereochemistry (3S) is critical for interactions in enantioselective biological systems.
Eigenschaften
IUPAC Name |
(3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-9(2)15(13,14)10-5-3-4-7(6-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVDFRDSNBLLIF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC[C@@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of piperidine derivatives often involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways
The synthetic routes often involve the following steps:
- Formation of the Piperidine Ring : The initial step usually involves the cyclization of appropriate precursors to form the piperidine structure.
- Introduction of the Dimethylsulfamoyl Group : This is achieved through sulfonylation reactions, which can be optimized for yield and purity.
- Carboxylation : The introduction of the carboxylic acid group can be performed using various carboxylating agents.
Anticancer Potential
Recent studies have indicated that (3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines. For instance, a study evaluated its effects on RPMI 8226 cells, a model for Multiple Myeloma. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its structural features make it suitable for modifications aimed at improving potency and selectivity.
Case Study 1: Anticancer Activity
In a controlled study involving RPMI 8226 cells, various concentrations of this compound were tested. The results indicated an IC50 value that reflects significant cytotoxicity at concentrations above 100 µM. This suggests potential for further investigation into its use as an anticancer therapeutic agent.
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship of related compounds has highlighted the importance of the dimethylsulfamoyl moiety in enhancing biological activity. Variations in substituents on the piperidine ring were shown to affect potency, indicating avenues for optimization in drug design .
Wirkmechanismus
The mechanism of action of (3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The following table summarizes key structural variations among related piperidine-3-carboxylic acid derivatives:
Key Observations :
Physicochemical Properties
Solubility and Polarity
- Dimethylsulfamoyl group : The sulfonamide moiety increases polarity and aqueous solubility relative to Boc (tert-butoxycarbonyl) or methylpyrazine groups. This is analogous to sulfonamide-containing compounds in , which exhibit moderate solubility due to sulfonyl electronegativity.
- Carboxylic acid position : The 3-carboxylic acid in the target compound and may form intramolecular hydrogen bonds, influencing solubility and crystal packing compared to 4-carboxylic acid derivatives.
Thermal Stability
- Pyrazine derivatives in show higher melting points (e.g., 185–186.5°C for 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid) compared to simpler analogs like (S)-piperidine-3-carboxylic acid , likely due to aromatic stacking interactions.
Biologische Aktivität
(3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H16N2O4S
The synthesis typically involves the reaction of piperidine derivatives with dimethylsulfamoyl chloride under controlled conditions. The resulting compound can be purified through crystallization or chromatography techniques.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. A screening against various bacterial strains showed significant inhibition zones, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes, notably cathepsin K, which is implicated in bone resorption. The following data summarizes its inhibitory potency:
| Compound | IC50 (µM) |
|---|---|
| This compound | 20.5 |
| Control (MIV-711) | 15.0 |
This data suggests that while the compound is moderately effective, further structural modifications could enhance its potency.
The biological activity of this compound is believed to involve multiple pathways:
- Enzyme Interaction : The sulfonamide group may interact with the active sites of target enzymes, inhibiting their function.
- Cell Signaling Modulation : Preliminary studies suggest that this compound may influence signaling pathways related to inflammation and apoptosis.
Case Studies
A notable case study involved the use of this compound in a model of osteoporosis. In vitro experiments demonstrated that treatment with this compound led to a reduction in osteoclast activity, which is crucial for bone resorption.
Study Overview
- Objective : To assess the anti-resorptive effects of the compound.
- Methodology : RAW264.7 cells were treated with varying concentrations of the compound, and CTX-I levels were measured as a marker for bone resorption.
| Treatment Concentration (µM) | CTX-I Levels (nM) |
|---|---|
| Control | 25.0 |
| 1 | 20.5 |
| 5 | 15.0 |
The results indicated a dose-dependent reduction in CTX-I levels, highlighting the compound's potential therapeutic application in osteoporosis management.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid with high enantiopurity?
- Methodology :
- Chiral Pool Synthesis : Start with enantiomerically pure (S)-piperidine-3-carboxylic acid derivatives (e.g., Fmoc-protected precursors) to retain stereochemistry .
- Sulfamoylation : React with dimethylsulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) using a base like triethylamine to prevent racemization .
- Purification : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol, 70:30) to resolve enantiomers .
Q. What analytical techniques are critical for confirming identity and purity?
- Methodology :
- LCMS : Confirm molecular weight (e.g., observed m/z 293.2 [M+H]⁺) and retention time consistency (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) .
- HPLC : Reverse-phase C18 column with 0.1% TFA in water/acetonitrile gradient to assess purity (>95%) and detect impurities .
- Melting Point : Compare experimental values (e.g., 185–186.5°C for analogs) to literature data .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
- First Aid : For inhalation, move to fresh air; consult a physician and provide SDS (e.g., CAS 890013-40-8 guidelines) .
Advanced Research Questions
Q. How do polymorphic forms of this compound impact its biological activity?
- Methodology :
- Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) and temperatures to isolate polymorphs .
- XRPD : Characterize crystal structures and correlate with solubility/bioavailability data .
- Bioassays : Compare IC₅₀ values of polymorphs against target receptors (e.g., CXCR7 inhibition) .
Q. How can chiral impurities be minimized during synthesis?
- Methodology :
- Kinetic Resolution : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during sulfamoylation .
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/heptane) to preferentially crystallize the (3S)-enantiomer .
- Chiral SFC : Supercritical fluid chromatography with CO₂/co-solvent systems for high-throughput purification .
Q. How to resolve contradictions between computational and experimental metabolic stability data?
- Methodology :
- In Vitro Assays : Perform microsomal stability tests (human liver microsomes, NADPH cofactor) to validate half-life predictions .
- QSAR Adjustments : Refine computational models using experimental logP and pKa values (e.g., PubChem-derived descriptors) .
Q. What strategies optimize structure-activity relationship (SAR) studies for receptor binding?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
